molecular formula C39H66LiN7O17P3S B12061441 Linoleoyl coenzyme A lithium salt, >=85%

Linoleoyl coenzyme A lithium salt, >=85%

Cat. No.: B12061441
M. Wt: 1036.9 g/mol
InChI Key: CTWLPSLUUFXOFO-NNNYMDSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linoleoyl coenzyme A lithium salt involves the esterification of linoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of linoleoyl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Linoleoyl coenzyme A lithium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of linoleoyl coenzyme A lithium salt. These products are often used in further biochemical studies and applications .

Mechanism of Action

Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for specific enzymes involved in lipid metabolism. The molecular targets include mitochondrial linoleoyl-coenzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) and acyl-CoA: lysophosphatidylcholine acyltransferase (LPCAT). These enzymes catalyze the transfer of linoleoyl groups to specific lipid molecules, thereby playing a crucial role in lipid biosynthesis and remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linoleoyl coenzyme A lithium salt is unique due to its specific role in studying the kinetics and specificity of enzymes involved in the metabolism of linoleic acid derivatives. Its distinct structure allows for targeted investigations into the biochemical pathways and mechanisms related to linoleic acid metabolism .

Properties

Molecular Formula

C39H66LiN7O17P3S

Molecular Weight

1036.9 g/mol

InChI

InChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+;

InChI Key

CTWLPSLUUFXOFO-NNNYMDSFSA-N

Isomeric SMILES

[Li].CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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